2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione
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Overview
Description
2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione is a compound that features an indole moiety fused with a naphthalene-1,4-dione structure. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals . The naphthalene-1,4-dione structure is also significant due to its presence in various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . Another approach is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione moiety to a hydroquinone structure.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted indole derivatives .
Scientific Research Applications
2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The naphthalene-1,4-dione structure can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and naphthalene-1,4-dione derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Naphthoquinone: Used in various industrial applications.
Uniqueness
2-(1H-Indol-3-yl)-3-methylnaphthalene-1,4-dione is unique due to its combined indole and naphthalene-1,4-dione structures, which confer a distinct set of chemical and biological properties .
Properties
CAS No. |
647862-40-6 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H13NO2/c1-11-17(15-10-20-16-9-5-4-6-12(15)16)19(22)14-8-3-2-7-13(14)18(11)21/h2-10,20H,1H3 |
InChI Key |
JSDMUDGNGYOTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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